molecular formula C10H18N2O4S B2904710 Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2375273-36-0

Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B2904710
CAS RN: 2375273-36-0
M. Wt: 262.32
InChI Key: LXRFSHKVRLSEDC-UHFFFAOYSA-N
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Description

“Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound . It is also known as "tert-butyl 6-thia-2-azaspiro [3.4]octane-2-carboxylate 6,6-dioxide" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H18N2O4S/c1-9(2,3)16-8(13)12-5-10(6-12)4-11-17(14,15)7-10/h11H,4-7H2,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 262.33 .

Scientific Research Applications

Synthesis and Conformational Analysis

Tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate has been used in the synthesis of spirolactams, acting as pseudopeptides. These compounds, particularly 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have shown potential as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. This research demonstrates the compound's utility in creating gamma-turn/distorted type II beta-turn mimetics, contributing to our understanding of peptide structures and functions (Fernandez et al., 2002).

In Supramolecular Arrangements

Research involving tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate also includes the study of its derivatives in supramolecular arrangements. A study focused on the relationship between molecular structure and crystal structure of its derivatives, highlighting the role of substituents on the cyclohexane ring in these arrangements. This study provides valuable insights into the factors influencing supramolecular interactions and crystal formation (Graus et al., 2010).

Application in Organic Synthesis

The utility of tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate extends to organic synthesis as well. It has been employed in the development of efficient synthetic routes to novel compounds. These routes offer access to chemical spaces complementary to piperidine ring systems, demonstrating the versatility of this compound in creating diverse chemical structures (Meyers et al., 2009).

Role in Immunomodulatory Agents Synthesis

This compound has also been used in the synthesis of immunomodulatory agents. A series of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes and their derivatives were synthesized from L-(-)-R-cysteine ethyl ester, using tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate. These compounds were then evaluated for their immunomodulatory properties, providing a potential pathway for developing new immunotherapeutic agents (Refouvelet et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-9(2,3)16-8(13)12-5-10(6-12)4-11-17(14,15)7-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFSHKVRLSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375273-36-0
Record name tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
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